1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If found to have pharmacological activity, it could be developed into a drug for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific signaling cascades, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared to other triazole derivatives, such as:
1-(4-Chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine substituent instead of bromine.
1-(4-Bromophenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
1-(4-Bromophenyl)-N-(2-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRBQOZRSGVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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